molecular formula C12H22N2O2 B6188641 tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2648966-41-8

tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B6188641
CAS No.: 2648966-41-8
M. Wt: 226.32 g/mol
InChI Key: VZWBTCMBRYBCCK-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate: is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its spirocyclic framework, which consists of a spiro-connected azaspiro[2.5]octane core. The presence of an amino group and a tert-butyl ester functionality further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate typically involves the following steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common approach involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure .

  • Introduction of the Amino Group: : The amino group can be introduced through nucleophilic substitution reactions. This step often involves the use of reagents such as ammonia or primary amines under controlled conditions .

  • Esterification: : The tert-butyl ester functionality is typically introduced through esterification reactions. This can be achieved by reacting the carboxylic acid derivative of the spirocyclic compound with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives .

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced amine derivatives .

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides .

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate has found applications in several areas of scientific research:

  • Chemistry: : It serves as a versatile building block for the synthesis of complex molecules, particularly in the development of spirocyclic compounds with potential biological activity .

  • Biology: : The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features .

  • Medicine: : Research has explored its potential as a pharmacophore in drug discovery, particularly for targeting neurological and psychiatric disorders .

  • Industry: : It is utilized in the development of novel materials and catalysts, leveraging its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: : This compound shares a similar spirocyclic core but differs in the presence of an oxo group instead of an amino group .

  • Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: : This compound features a thia-azaspiro core with a hydroxy group, highlighting the diversity of functional groups that can be introduced into spirocyclic frameworks .

Uniqueness

Tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate is unique due to its combination of an amino group and a tert-butyl ester functionality within a spirocyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

2648966-41-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 8-amino-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-9(13)12(14)6-7-12/h9H,4-8,13H2,1-3H3

InChI Key

VZWBTCMBRYBCCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C12CC2)N

Purity

95

Origin of Product

United States

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